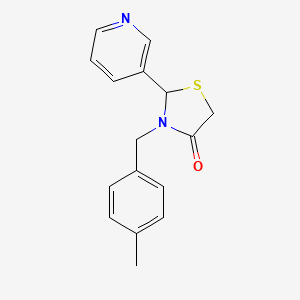

3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one

Description

Properties

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-12-4-6-13(7-5-12)10-18-15(19)11-20-16(18)14-3-2-8-17-9-14/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRNFGBWIWPXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(SCC2=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730600 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one typically involves the reaction of 4-methylbenzylamine with 3-pyridinecarboxaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is usually heated under reflux to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated thiazole compounds.

Scientific Research Applications

3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Core Modifications

- 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (): This analog replaces the 4-methylbenzyl group with a 4-methylphenyl substituent and includes a thioxo (S=O) group at position 2 instead of the 3-pyridyl moiety.

- (3Z)-1-(4-Methylbenzyl)-3-(2-morpholinyl-4-oxo-1,3-thiazol-5-ylidene)-1,3-dihydro-2H-indol-2-one () : This compound shares the 4-methylbenzyl group but replaces the 3-pyridyl substituent with a morpholine-linked thiazole ring. The morpholine group introduces basicity and water solubility, contrasting with the pyridyl group’s aromatic and hydrogen-bonding capabilities .

- 3-(2-Chlorophenyl)-5-((2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one () : Features a chlorophenyl group and a sulfanyl-nitrobenzylidene substituent. The electron-withdrawing nitro and sulfanyl groups enhance electrophilicity, which may influence metabolic stability compared to the methylbenzyl-pyridyl combination .

Substituent Effects

- 3-Pyridyl Group: Present in the target compound, this group is absent in most analogs (e.g., ). Similar pyridyl-containing compounds, such as NNK (), demonstrate carcinogenicity linked to DNA adduct formation via pyridyloxobutylation, suggesting the pyridyl group’s role in bioactivity .

- 4-Methylbenzyl vs.

Physicochemical Properties

Biological Activity

The compound 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one is a thiazole derivative that has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one is with a molecular weight of 288.37 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity: Thiazole compounds have shown effectiveness against various bacterial and fungal strains.

- Antioxidant Properties: These compounds can scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.

- Enzyme Inhibition: Some thiazoles act as inhibitors for enzymes such as tyrosinase and monoamine oxidase (MAO), which are implicated in pigmentation disorders and neurodegenerative diseases, respectively.

Tyrosinase Inhibition

A study demonstrated that analogs of thiazole compounds effectively inhibited tyrosinase activity in B16F10 murine melanoma cells. The inhibition mechanism was characterized using Lineweaver-Burk plots, indicating that certain analogs bind tightly to the active site of the enzyme. The results are summarized in Table 1.

| Analog | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1 | 6.2 × 10^-6 | Competitive Inhibition |

| 2 | 4.7 × 10^-8 | Non-competitive Inhibition |

| 3 | 1.0 × 10^-5 | Mixed Inhibition |

Antioxidant Activity

In antioxidant assays, the compound showed significant free radical scavenging activity comparable to established antioxidants. This suggests potential applications in formulations aimed at reducing oxidative damage.

Case Study 1: Antimicrobial Efficacy

A series of tests on various thiazole derivatives, including the target compound, revealed notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective concentrations for clinical relevance.

Case Study 2: Neuroprotective Effects

Research involving the evaluation of MAO inhibitory activity showed that certain derivatives could lower MAO-A activity significantly, suggesting potential use in treating mood disorders and neurodegenerative diseases. The findings are illustrated in Table 2.

| Compound | MAO-A Inhibition (%) | IC50 (µM) |

|---|---|---|

| A | 85 | 0.060 ± 0.002 |

| B | 75 | 0.241 ± 0.011 |

| C | 50 | Not Determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.